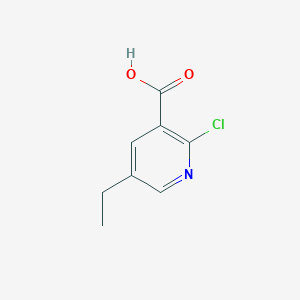

2-Chloro-5-ethyl-nicotinic acid

Description

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

2-chloro-5-ethylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H8ClNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h3-4H,2H2,1H3,(H,11,12) |

InChI Key |

CMESJKLBZOSZCK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(N=C1)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-5-ethyl-nicotinic Acid & Derivatives: Technical Synthesis & Application Guide

This in-depth technical guide details the chemical identity, synthesis, and application of 2-Chloro-5-ethyl-nicotinic acid and its primary commercial derivative, the ethyl ester .

Executive Summary

2-Chloro-5-ethyl-nicotinic acid (and its ethyl ester) is a critical heterocyclic building block in medicinal chemistry and agrochemical development. Belonging to the class of 2-halopyridine-3-carboxylic acids, it serves as a versatile scaffold for synthesizing kinase inhibitors, sulfonylurea herbicides, and allosteric modulators. Its structural utility lies in the orthogonal reactivity of the C2-chlorine (susceptible to SNAr and palladium-catalyzed couplings) and the C3-carboxyl group (amenable to amidation or reduction), while the C5-ethyl group provides lipophilic bulk often required for hydrophobic pocket occupancy in protein targets.

Chemical Identity & Properties

Commercially, this molecule is most frequently supplied as the ethyl ester to ensure stability and solubility during transport. The free acid is typically generated in situ or via a simple hydrolysis step.

Primary Compound (Commercial Form)

| Feature | Detail |

| Chemical Name | Ethyl 2-chloro-5-ethylnicotinate |

| CAS Number | 152362-03-3 |

| IUPAC Name | Ethyl 2-chloro-5-ethylpyridine-3-carboxylate |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |

Free Acid Form (Active Intermediate)

| Feature | Detail |

| Chemical Name | 2-Chloro-5-ethyl-nicotinic acid |

| CAS Number | Not widely listed commercially; synthesized from 152362-03-3 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Key Reactivity | C2-Cl displacement, C3-COOH coupling |

Synthesis Pathways & Manufacturing Logic

The synthesis of 2-chloro-5-ethyl-nicotinic acid derivatives typically follows one of two industrial routes, chosen based on the availability of precursors like 5-ethyl-2-pyridone or 3-ethylpyridine.

Route A: The Vilsmeier-Haack / Oxidation Strategy

This route is preferred for scale-up as it avoids expensive palladium catalysts.

-

Precursor : 5-Ethyl-2-pyridone.

-

Formylation : Reaction with POCl₃/DMF (Vilsmeier-Haack conditions) introduces a formyl group at C3 while simultaneously chlorinating the C2 position.

-

Oxidation : The resulting 2-chloro-5-ethyl-3-pyridinecarboxaldehyde is oxidized (e.g., using NaClO₂ or KMnO₄) to the carboxylic acid.

-

Esterification : Conversion to the ethyl ester (CAS 152362-03-3) for purification.

Route B: Directed Lithiation (Laboratory Scale)

-

Lithiation : Treatment with LDA (Lithium Diisopropylamide) at -78°C directs lithiation to the C3 position (ortho to the directing chloro group).

-

Quench : Trapping the lithiated species with CO₂ or ethyl chloroformate yields the acid or ester, respectively.

Visualization: Synthesis Workflow

Figure 1: The industrial Vilsmeier-Haack route allows for the simultaneous installation of the chlorine and carbon scaffold functionalities.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl Ester to Free Acid

Objective : To convert commercial CAS 152362-03-3 into the reactive acid form for amide coupling.

Reagents :

-

Ethyl 2-chloro-5-ethylnicotinate (1.0 eq)[3]

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

-

Solvent: THF/Water (3:1 ratio)

-

1N HCl (for acidification)

Methodology :

-

Dissolution : Dissolve the ethyl ester in THF (5 mL/mmol) and cool to 0°C.

-

Saponification : Add the solution of LiOH in water dropwise.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of the ester spot).

-

Work-up :

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with water and wash once with diethyl ether (to remove unreacted ester).

-

Acidify the aqueous layer to pH ~2–3 using 1N HCl. The acid typically precipitates as a white solid.

-

-

Isolation : Filter the solid, wash with cold water, and dry under vacuum.

-

Note: If no precipitate forms, extract the acidified aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate.

-

Protocol 2: SNAr Displacement at C2

Objective : To introduce an amine at the 2-position (common in kinase inhibitor synthesis).

Reagents :

-

2-Chloro-5-ethyl-nicotinic acid (or ester)[3]

-

Primary/Secondary Amine (1.2 eq)

-

Base: DIPEA (2.0 eq) or K₂CO₃

-

Solvent: DMF or NMP

Methodology :

-

Dissolve the substrate in DMF.

-

Add the amine and base.

-

Heat to 80–100°C for 2–12 hours. The electron-withdrawing carboxyl group at C3 activates the C2-chlorine for nucleophilic aromatic substitution.

Applications in Drug Discovery

The 2-chloro-nicotinic acid scaffold is a "privileged structure" in medicinal chemistry. The specific 5-ethyl substitution pattern modulates the physicochemical profile (LogP) and steric fit within hydrophobic pockets.

| Domain | Application Logic |

| Kinase Inhibitors | The pyridine nitrogen and C3-substituents often form hinge-binding motifs in ATP-competitive inhibitors. The 5-ethyl group targets the "gatekeeper" region or hydrophobic back-pockets. |

| Herbicides | Precursor to sulfonylurea herbicides (e.g., Nicosulfuron analogs) where the pyridine ring provides metabolic stability and target specificity (ALS inhibition). |

| Allosteric Modulators | Used in the synthesis of mGluR (metabotropic glutamate receptor) modulators, where the lipophilic ethyl group aids in crossing the blood-brain barrier (BBB). |

Structure-Activity Relationship (SAR) Visualization

Figure 2: The orthogonal reactivity points allow for rapid library generation in lead optimization.

Safety & Stability (MSDS Highlights)

-

Hazards : Like many halopyridines, this compound is an irritant.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Storage : Store the ethyl ester (CAS 152362-03-3) in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The free acid is stable but should be kept desiccated to prevent hydrolysis-related degradation or clumping.

-

Reactivity : Incompatible with strong oxidizing agents. The C2-chlorine is reactive toward nucleophiles; avoid inadvertent exposure to strong bases during storage.

References

-

ChemicalBook . (2024). Ethyl 2-chloro-5-ethylnicotinate Product Page (CAS 152362-03-3).[3][1] Retrieved from

-

ChemSRC . (2024). 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester Database Entry. Retrieved from

-

Google Patents . (2015). CN104529881B: 2-chloro-5-ethyl pyridine preparation method. Retrieved from

-

PubChem . (2024).[4] 2-Chloro-5-methylnicotinic acid (Analog Reference). Retrieved from

Sources

Technical Monograph: 5-Ethyl-2-Chloropyridine-3-Carboxylic Acid

The following technical guide details the structure, synthesis, reactivity, and applications of 5-ethyl-2-chloropyridine-3-carboxylic acid , a critical intermediate in the design of bioactive heterocyclic compounds.

Introduction

5-Ethyl-2-chloropyridine-3-carboxylic acid (often referred to as 5-ethyl-2-chloronicotinic acid ) is a highly functionalized pyridine scaffold used extensively in medicinal chemistry and agrochemical development. Its structure combines an electron-deficient pyridine ring with three distinct functional handles:

-

2-Chloro Group: An activated leaving group susceptible to nucleophilic aromatic substitution (

). -

3-Carboxylic Acid: A versatile moiety for amide coupling, esterification, or heterocycle formation.

-

5-Ethyl Group: A lipophilic alkyl substituent that modulates the physicochemical properties (LogP, solubility) of the final molecule without significantly altering its electronic character.

This compound serves as a "privileged structure" for synthesizing kinase inhibitors (e.g., targeting PI3K, BTK) and sulfonylurea herbicides , where the pyridine ring acts as a bioisostere for phenyl or pyrimidine rings.

Chemical Architecture & Reactivity Profile

The reactivity of 5-ethyl-2-chloropyridine-3-carboxylic acid is dictated by the electronic interplay between the pyridine nitrogen and the substituents.

2.1 Electronic Effects

-

Pyridine Nitrogen (N1): Withdraws electron density from the ring, activating the C2 and C4 positions for nucleophilic attack.

-

3-COOH (Electron-Withdrawing): Further depletes electron density at C2 and C4 via induction (-I) and resonance (-M), making the C2-Cl bond highly labile.

-

5-Ethyl (Weakly Electron-Donating): Provides mild inductive donation (+I), slightly stabilizing the ring but not enough to counteract the activation at C2. It primarily adds steric bulk and lipophilicity.

2.2 Key Reaction Pathways

The molecule undergoes two primary types of reactions:[1]

-

Nucleophilic Aromatic Substitution (

) at C2:-

Mechanism: Addition-Elimination. The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the N1 and the 3-COOH group.

-

Nucleophiles: Primary/secondary amines (forming 2-aminonicotinic acids), alkoxides, thiols.

-

Selectivity: High regioselectivity for C2 over C4 or C6 due to the leaving group (Cl) and the ortho-directing effect of the ring nitrogen.

-

-

Carboxyl Group Transformations at C3:

-

Amide Coupling: Activation with reagents like HATU, EDC/HOBt, or conversion to the acid chloride (

) followed by reaction with amines. -

Reduction: Conversion to the alcohol (using borane or mixed anhydride reduction).

-

Cyclization: Reaction with adjacent nucleophiles (e.g., hydrazines) to form bicyclic systems like pyrido[2,3-d]pyrimidines .

-

Synthetic Pathways

The synthesis of 5-ethyl-2-chloropyridine-3-carboxylic acid typically follows a convergent route starting from acyclic precursors or a functionalized pyridone.

Route A: The Vilsmeier-Haack Cyclization (Preferred)

This route builds the pyridine ring while installing the functionality.

Step 1: Enamine Formation

-

Reagents: Ethyl butyrylacetate (or similar

-keto ester) + DMF-DMA (Dimethylformamide dimethyl acetal). -

Product: Ethyl 2-(dimethylaminomethylene)-3-oxopentanoate.

Step 2: Cyclization to Pyridone

-

Reagents: Reaction with Ammonia (

) or Ammonium Acetate ( -

Conditions: Reflux in ethanol or acetic acid.

-

Intermediate: 5-Ethyl-2-hydroxynicotinic acid ethyl ester (Tautomer: 5-ethyl-2-pyridone-3-carboxylate).

Step 3: Chlorination & Hydrolysis

-

Reagents: Phosphorus Oxychloride (

) or Thionyl Chloride ( -

Mechanism: Conversion of the 2-hydroxy/2-oxo group to 2-chloro via a chloro-phosphonium intermediate.

-

Final Step: Hydrolysis of the ester (if present) using LiOH or NaOH to yield the free acid.

Route B: Direct Chlorination of 5-Ethyl-2-Pyridone

If 5-ethyl-2-pyridone is available, it can be carboxylated (Kolbe-Schmitt or lithiation/CO2) and then chlorinated.

Synthesis Workflow Diagram:

Figure 1: Convergent synthesis of 5-ethyl-2-chloropyridine-3-carboxylic acid from acyclic precursors.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-2-Chloronicotinic Acid (General Procedure)

Note: This protocol is adapted from standard procedures for 2-chloronicotinic acids.

-

Chlorination of Pyridone:

-

Charge a round-bottom flask with 5-ethyl-2-hydroxynicotinic acid (1.0 equiv).

-

Add

(5.0 equiv) slowly at 0°C. -

(Optional) Add a catalytic amount of DMF (0.1 equiv) to accelerate the Vilsmeier-Haack type mechanism.

-

Heat to reflux (100-110°C) for 4-6 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT. Pour the reaction mixture slowly onto crushed ice (Exothermic!). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.

-

-

Hydrolysis (If Ester is used):

-

Dissolve the crude chloro-ester in THF/Water (1:1).

-

Add LiOH·H2O (2.0 equiv). Stir at RT for 2-12 hours.

-

Acidify with 1N HCl to pH ~3. The acid usually precipitates as a white/off-white solid.

-

Filter and dry under vacuum.[2]

-

Protocol 2:

Displacement with Amines

-

Dissolve 5-ethyl-2-chloropyridine-3-carboxylic acid (1.0 equiv) in DMF or DMSO.

-

Add the Amine (1.2 equiv) and a base like DIPEA (2.0 equiv) or

. -

Heat to 60-80°C. The reaction is typically complete within 1-4 hours due to the activation by the 3-COOH group.

-

Purification: Dilute with water and adjust pH to precipitate the product or extract with EtOAc.

Applications in Drug Discovery

The 5-ethyl-2-chloropyridine-3-carboxylic acid scaffold is a bioisostere for 2-chlorobenzoic acid but offers superior solubility and distinct hydrogen-bonding patterns.

Case Study: Kinase Inhibitors

In the development of PI3K or EGFR inhibitors, the 2-chloro group is often displaced by an aniline or a solubilizing amine (e.g., piperazine). The 3-COOH is then converted to a primary amide (

Reactivity Map Diagram:

Figure 2: Divergent reactivity pathways for library synthesis.

Analytical Characterization

Researchers should expect the following spectral data for the pure compound:

| Technique | Expected Signal / Characteristic |

| 1H NMR | Aromatic: Two singlets or doublets (J~2.5 Hz) at ~8.0-8.5 ppm (H4 and H6). Ethyl: Triplet at ~1.2 ppm ( |

| 13C NMR | Carbonyl: ~165 ppm. C2 (Cl-C): ~150 ppm (deshielded). C5 (Et-C): ~135-140 ppm. |

| MS (ESI) | M+H: 186.0 (35Cl) and 188.0 (37Cl) in a 3:1 ratio (Characteristic Chlorine pattern). |

| IR | C=O (Acid): ~1700-1720 cm⁻¹. OH (Acid): Broad band 2500-3000 cm⁻¹. |

Safety & Handling

-

Hazards: The compound is an organic acid and an aryl chloride. It is likely corrosive (causes skin burns/eye damage) and an irritant to the respiratory tract.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond over long periods (though relatively stable).

-

Disposal: Dispose of as halogenated organic waste.

References

-

Structure & Properties: PubChem Compound Summary for CID 76258 (2-Chloronicotinic acid - Analogous Parent). National Center for Biotechnology Information (2025). Link

-

Synthetic Methodology: Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate (2019).[3] Describes the chlorination of hydroxynicotinic acids using POCl3. Link

-

Reactivity (

): Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (2014). Discusses the activation of the 2-position in pyridines. Link -

Applications (Kinase Inhibitors): Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. PMC (2019). Illustrates the use of similar scaffolds in drug design. Link

-

General Synthesis: From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Organic Syntheses (2020). Provides detailed protocols for handling 5-substituted nicotinic acids. Link

Sources

2-Chloro-5-ethylnicotinic acid molecular weight and formula

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

2-Chloro-5-ethylnicotinic acid is a highly functionalized pyridine scaffold utilized primarily as a building block in the synthesis of agrochemicals (sulfonylurea herbicides) and pharmaceutical agents (anti-inflammatory and analgesic drugs). Its structural uniqueness lies in the 2-chloro substituent, which serves as an electrophilic handle for Nucleophilic Aromatic Substitution (

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and its utility in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The following data characterizes the free acid form. Researchers often procure the ethyl ester derivative (CAS: 152362-03-3) and hydrolyze it in situ to generate the free acid for coupling reactions.

Table 1: Molecular Specifications

| Property | Specification | Notes |

| IUPAC Name | 2-Chloro-5-ethylpyridine-3-carboxylic acid | |

| Common Name | 2-Chloro-5-ethylnicotinic acid | |

| Molecular Formula | ||

| Molecular Weight | 185.61 g/mol | Calculated based on standard atomic weights.[1] |

| CAS Number (Acid) | Not widely listed | Often referenced via its ester (CAS 152362-03-3).[1][2][3] |

| CAS Number (Ethyl Ester) | 152362-03-3 | Commercial precursor.[1][2][3] |

| Physical State | Off-white to pale yellow solid | Crystalline powder. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (acidic pH). |

| pKa (Calculated) | ~3.5 (Carboxylic acid) | Pyridine nitrogen is weakly basic due to Cl- electron withdrawal. |

Structural Analysis

The molecule features a 2,3,5-substitution pattern on the pyridine ring:

-

C2-Chlorine : Activated by the ring nitrogen and the electron-withdrawing C3-carboxyl group, making it highly susceptible to

reactions with amines, thiols, and alkoxides. -

C3-Carboxylic Acid : Provides a handle for amide coupling or esterification.

-

C5-Ethyl Group : Adds hydrophobic character, essential for binding affinity in hydrophobic pockets of enzymes (e.g., ALS inhibitors in herbicides).

Synthetic Pathways & Manufacturing

Core Synthesis Strategy

The most reliable route for laboratory-scale acquisition is the hydrolysis of Ethyl 2-chloro-5-ethylnicotinate . De novo synthesis involves cyclization strategies (e.g., Vilsmeier-Haack type reactions) which are complex and generally reserved for industrial scale-up.

Experimental Protocol: Hydrolysis of Ethyl Ester

Objective: Conversion of Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) to 2-Chloro-5-ethylnicotinic acid.

Reagents:

-

Ethyl 2-chloro-5-ethylnicotinate (1.0 eq)

-

Lithium Hydroxide Monohydrate (

) (2.5 eq) -

Solvent: THF/Water (3:1 v/v)

-

Acid: 1M HCl (for workup)

Methodology:

-

Dissolution : Charge a round-bottom flask with Ethyl 2-chloro-5-ethylnicotinate and dissolve in THF.

-

Activation : Dissolve

in water and add dropwise to the THF solution at -

Reaction : Allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.

-

Checkpoint: Disappearance of the ester peak (

) and appearance of the baseline acid spot.

-

-

Workup :

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with water (10 mL/g substrate).

-

Wash with minimal Dichloromethane (DCM) to remove unreacted neutral impurities.

-

Acidification : Cool the aqueous layer to

and slowly acidify with 1M HCl to pH 2–3. A white precipitate should form.

-

-

Isolation : Filter the solid, wash with cold water, and dry under vacuum at

for 12 hours.

Yield Expectation: 85–95% Purity: >97% (HPLC)

Visualization: Synthetic Workflow

Figure 1: Step-by-step hydrolysis workflow for generating the free acid from the commercial ester.

Application in Medicinal Chemistry[2][3][8][9][13]

Structure-Activity Relationship (SAR) Utility

In drug discovery, this scaffold is valuable for "scaffold hopping" from simple nicotinic acids.

-

Diversification : The chlorine at C2 is a "hot spot." It can be displaced by primary and secondary amines to generate 2-amino-nicotinic acid derivatives .

-

Mechanism: The nitrogen in the pyridine ring pulls electron density, making C2 electron-deficient. The C3-COOH (or ester) further activates this position via inductive effects (-I).

-

-

Lipophilic Tuning : The 5-ethyl group increases the

by approximately 1.0 unit compared to the unsubstituted analog. This is critical for:-

Crossing the Blood-Brain Barrier (BBB).

-

Improving permeability in cell-based assays.

-

Reaction Engineering: Displacement

Scenario : Synthesizing a 2-amino derivative for a kinase inhibitor library.

Protocol:

-

Substrate : 2-Chloro-5-ethylnicotinic acid (or its ester).[3]

-

Nucleophile : Benzylamine (1.2 eq).

-

Base :

or DIPEA (2.0 eq). -

Solvent : DMF or NMP.

-

Conditions : Heat to 80–100°C. Note: The acid moiety may require protection (ester) first to prevent salt formation with the amine nucleophile, which would deactivate the nucleophile.

Visualization: Reactivity Logic

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C2-Cl and C3-COOH groups.

Analytical Characterization

To validate the identity of synthesized 2-Chloro-5-ethylnicotinic acid, compare against these expected spectral data points.

1H NMR (DMSO- , 400 MHz) Prediction

-

13.5 ppm (br s, 1H) : Carboxylic acid proton (

-

8.35 ppm (d,

-

8.05 ppm (d,

-

2.65 ppm (q,

-

1.20 ppm (t,

Mass Spectrometry (ESI)[13]

-

Ionization Mode : Negative (

) or Positive ( -

Expected Mass :

-

Positive Mode: m/z ~186.0 (Cl-35 isotope) and 188.0 (Cl-37 isotope) in a 3:1 ratio.

-

Note: The chlorine isotope pattern is diagnostic.

-

Safety & Handling

Hazard Classification (GHS):

-

H315 : Causes skin irritation.[4]

-

H319 : Causes serious eye irritation.[4]

-

H335 : May cause respiratory irritation.[4]

Handling Protocols:

-

PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation : Handle the solid powder in a fume hood to avoid dust inhalation.

-

Storage : Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents and strong bases.

References

-

Sigma-Aldrich . Ethyl 2-chloro-5-ethylnicotinate Product Sheet. Accessed March 2026. Link

-

PubChem . 2-Chloro-5-methylnicotinic acid (Analogous Structure Data). National Library of Medicine. Link

-

GuideChem . Synthesis and Applications of Chloronicotinic Acid Derivatives. Link

-

Organic Syntheses . Preparation of 2-Chloronicotinonitrile (Methodology Reference). Org. Synth. 1962, 42, 30. Link

-

ResearchGate . Synthesis of 2-Chloronicotinic Acid Derivatives for Medicinal Chemistry. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-CHLORO-5-ETHYLPYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER|CAS 152362-03-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. 152362-03-3_CAS号:152362-03-3_CAS No.:152362-03-3 - 化源网 [chemsrc.com]

- 4. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chemo-Orthogonal Scaffold: A Technical Guide to 5-Substituted 2-Chloronicotinic Acids

The following technical guide details the chemistry, synthesis, and application of 5-substituted 2-chloronicotinic acid derivatives.

Executive Summary

The 5-substituted 2-chloronicotinic acid scaffold represents a "privileged structure" in modern drug discovery and agrochemistry. Its utility stems from its unique chemo-orthogonal reactivity : the molecule possesses three distinct reactive handles—an electrophilic center at C2, a halogen handle at C5, and a carboxylic acid at C3—that can be functionalized independently with high regioselectivity.

This guide provides a rigorous analysis of this scaffold, detailing the electronic underpinnings of its reactivity, validated synthetic protocols, and strategic workflows for library generation.

Structural Significance & Electronic Architecture

The versatility of 5-substituted 2-chloronicotinic acid (5-R-2-CNA) is dictated by the electronic interplay between the pyridine nitrogen, the chlorine atom, and the substituents.

The Electronic Map

-

C2 Position (The Electrophile): The carbon at position 2 is highly electron-deficient due to the inductive withdrawal of the adjacent nitrogen (

effect) and the chlorine atom. Furthermore, the carboxylic acid at C3 (an electron-withdrawing group) activates C2 via resonance, making it exceptionally prone to Nucleophilic Aromatic Substitution (S -

C5 Position (The Coupling Partner): Position 5 is meta to the ring nitrogen, making it less electron-deficient than C2 or C4. However, when substituted with a halogen (e.g., Br or I), it becomes a prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

-

C3 Position (The Linker): The carboxylic acid moiety serves as a stable anchor for amidation or esterification, often used to modulate solubility or lipophilicity (

).

The Orthogonality Principle

The core value of this scaffold is the ability to react selectively.

-

S

Ar Preference: C2-Cl -

Pd-Catalysis Preference: C5-Br/I

C2-Cl (due to weaker C-Br/I bond dissociation energy facilitating oxidative addition).

Figure 1: Chemo-orthogonal reactivity map of the 5-substituted 2-chloronicotinic acid scaffold.

Synthetic Routes to the Core

While 2-chloronicotinic acid is commercially available, the 5-substituted derivatives (specifically 5-bromo or 5-iodo) often require de novo synthesis to ensure high purity and regiocontrol.

Route A: Direct Halogenation (The Industrial Route)

Direct bromination of 2-hydroxynicotinic acid followed by chlorination is the most scalable approach.

-

Bromination: 2-Hydroxynicotinic acid is treated with

in acetic acid or aqueous base. The hydroxyl group (tautomerizing to the pyridone) directs the electrophilic bromine to the 5-position (para to the directing oxygen). -

Chlorination/Dehydroxylation: The 5-bromo-2-hydroxynicotinic acid is treated with

or

Route B: Oxidation of 3-Picolines

For alkyl-substituted derivatives (e.g., 5-methyl), the starting material is often a substituted 3-picoline.

-

N-Oxidation: Reaction with

yields the N-oxide.[1] -

Polonovski-type Rearrangement/Chlorination: Treatment with

introduces the chlorine at C2 and simultaneously oxidizes the methyl group (often requiring subsequent hydrolysis) or requires a pre-oxidized carboxyl precursor.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chloronicotinic Acid

Rationale: This protocol utilizes the "Route A" strategy, prioritizing cost-effectiveness and scalability.

Reagents:

-

2-Hydroxynicotinic acid (1.0 eq)

-

Bromine (

) (1.1 eq) -

Thionyl Chloride (

) (Excess) -

DMF (Catalytic)

Step-by-Step Methodology:

-

Bromination: Dissolve 2-hydroxynicotinic acid (13.9 g, 100 mmol) in glacial acetic acid (100 mL). Add bromine (17.6 g, 110 mmol) dropwise at room temperature.

-

Heating: Heat the mixture to 60°C for 4 hours. A precipitate will form.

-

Isolation 1: Cool to RT, pour into ice water, and filter the solid. Wash with water and dry to obtain 5-bromo-2-hydroxynicotinic acid (Yield ~85%).

-

Chlorination: Suspend the dried intermediate (10 g) in anhydrous toluene (50 mL). Add

(20 mL) and 5 drops of DMF. -

Reflux: Heat to reflux (110°C) for 6 hours until gas evolution ceases.

-

Workup: Evaporate volatiles under reduced pressure. The residue is typically the acid chloride. Quench carefully with saturated aqueous

to hydrolyze back to the acid, or use the acid chloride directly for the next step. -

Purification: Recrystallize from ethanol/water if free acid is isolated.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for two singlets (or doublets with small coupling) in the aromatic region (

8.5–9.0 ppm). -

MS (ESI): Distinctive isotope pattern for Br (1:1) and Cl (3:1).

Protocol 2: Regioselective S Ar Functionalization (C2)

Rationale: S

Reaction: 5-Bromo-2-chloronicotinic acid + Aniline

-

Setup: In a round-bottom flask, dissolve 5-bromo-2-chloronicotinic acid (1.0 eq) in

-butanol or DMF. -

Nucleophile Addition: Add the amine (1.2 eq) and a base (DIPEA or

, 2.0 eq). -

Conditions: Heat to 80–100°C for 4–12 hours.

-

Note: The carboxylic acid may form a salt with the base, reducing solubility. Using the methyl ester of the nicotinic acid often improves yields and kinetics.

-

-

Workup: Acidify with 1M HCl to precipitate the product. Filter and wash with water.

Strategic Functionalization Workflows

To maximize library diversity, the order of operations is critical. Below is the logic flow for generating distinct derivatives.

Figure 2: Orthogonal synthetic workflows. Path A is generally preferred to conserve the expensive Pd catalyst, as the C2-Cl is robust enough to survive mild coupling conditions if Path B is chosen.

Applications in Drug Discovery[2][3]

The 2-chloronicotinic acid scaffold is a precursor to several high-value active pharmaceutical ingredients (APIs).

| Drug / Agrochemical | Mechanism of Action | Role of Scaffold |

| Niflumic Acid | COX-2 Inhibitor (NSAID) | The 2-amino substituent (3-trifluoromethylaniline) is introduced via S |

| Nicosulfuron | Herbicide (ALS Inhibitor) | 2-Chloronicotinic acid is sulfonated and coupled to a pyrimidine amine. |

| Nevirapine | HIV-1 Reverse Transcriptase Inhibitor | Cyclization involves the 2-chloro position reacting with a pyridine amine to form the dipyridodiazepinone core. |

| Boscalid | Fungicide (SDHI) | 2-Chloronicotinic acid is a key building block for the biphenyl amide structure. |

Case Study: Niflumic Acid Synthesis

The synthesis of Niflumic acid classically involves the reaction of 2-chloronicotinic acid with 3-(trifluoromethyl)aniline .

-

Catalysis: The reaction can be autocatalytic or accelerated by copper bronze (Ullmann-type) if the S

Ar is sluggish due to the electron-withdrawing -

Optimization: Using 5-substituted analogs allows for the creation of "Next-Gen" NSAIDs with altered metabolic stability.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in S | Nucleophile is too weak (e.g., electron-poor aniline). | Switch solvent to NMP or DMSO and increase temp to 120°C. Add KF or CsF to assist. |

| Hydrolysis of C2-Cl | Presence of water during reaction.[1][2] | Ensure anhydrous conditions. C2-Cl is prone to hydrolysis to the pyridone (OH) under basic aqueous conditions. |

| Pd-Coupling Fails | Catalyst poisoning by free carboxylic acid. | Protect the acid as a Methyl Ester or t-Butyl Ester before coupling. |

| Regioselectivity Loss | Over-reaction in Pd coupling (reacting at C2 and C5). | Use highly selective catalysts like Pd(dppf)Cl |

References

-

Synthesis and Investigation of Pyridine and Pyrazine Analogs of Salicylates. Source: Journal of the American Chemical Society (1948).[3] Relevance: Foundational work on the synthesis of 2-chloronicotinic acid derivatives.[1][4][5] URL:[Link]

-

2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Source: NBInno Technical Report. Relevance: Overview of industrial applications in Niflumic acid and Nicosulfuron synthesis. URL:[Link]

-

Amination of Heteroaryl Chlorides: Palladium C

Ar in Green Solvents? Source: Beilstein Journal of Organic Chemistry (2011). Relevance: Comparison of S -

Unraveling Divergence in Haloselectivity of S

Ar and Cross Coupling. Source: WuXi AppTec Biology Technical Blog. Relevance: Mechanistic explanation of C2 vs C5 selectivity (LUMO analysis). URL:[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 5. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-chloro-5-ethylnicotinate CAS 152362-03-3 precursor

An In-Depth Technical Guide to Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) in Advanced Organic Synthesis and Drug Discovery

Executive Summary

Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) is a highly versatile, multi-functionalized pyridine building block. Characterized by a reactive C2-chloride, a C3-ethyl ester, and a lipophilic C5-ethyl group, this precursor is strategically deployed in the synthesis of complex fused heterocycles, bipyridine multisite ligands, and advanced pharmaceutical active ingredients (APIs). For drug development professionals and synthetic chemists, mastering the orthogonal reactivity of this scaffold is critical for efficient library generation, particularly in the development of kinase inhibitors, TNF-

Structural Causality and Physicochemical Profiling

The synthetic utility of Ethyl 2-chloro-5-ethylnicotinate is dictated by the electronic environment of the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing effect via induction and resonance, which is synergistically amplified by the C3-carboxylate ester. This renders the C2 position highly electrophilic, priming the carbon-chlorine bond for two primary reaction modalities:

-

Nucleophilic Aromatic Substitution (SNAr): Rapid displacement by amines, thiols, and alkoxides.

-

Transition-Metal Catalysis: Facile oxidative addition by Palladium(0) species, enabling Stille, Suzuki, and Buchwald-Hartwig cross-couplings.

Furthermore, the C5-ethyl group is not merely a spectator; it provides a critical lipophilic vector. In medicinal chemistry, this ethyl substituent is often leveraged to occupy hydrophobic pockets within target protein domains, optimizing the overall partition coefficient (LogP) of the resulting pharmacophore[1].

Quantitative Physicochemical Data

The following table summarizes the foundational physical and computational properties of the precursor, which dictate handling, storage, and reaction conditions[1].

| Property | Value | Causality / Implication for Synthesis |

| Molecular Formula | C10H12ClNO2 | Defines stoichiometry for downstream functionalization. |

| Molecular Weight | 213.66 g/mol | Standardized mass for equivalent calculations. |

| Density | 1.175 g/cm³ | Requires volumetric or mass-based addition depending on scale. |

| Boiling Point | 303.1 ºC (760 mmHg) | High thermal stability; permits high-temperature reflux conditions. |

| Flash Point | 137.1 ºC | Safe for standard inert-atmosphere heating protocols. |

| LogP (Computed) | 2.47 | Indicates moderate lipophilicity, aiding solubility in organic solvents (e.g., Toluene, THF). |

Core Reactivity Pathways and Applications

The orthogonal functional groups on this scaffold allow for sequential, one-pot, or tandem reactions.

Orthogonal reactivity pathways of Ethyl 2-chloro-5-ethylnicotinate.

Synthesis of Multisite Bipyridine Ligands

A prominent application of this precursor is the construction of 5,5'-disubstituted 2,2'-bipyridines via Stille coupling. These architectures are foundational for inorganic self-assembly and the creation of metallopeptides[2][3]. By coupling Ethyl 2-chloro-5-ethylnicotinate with a stannylpyridine derivative, researchers can generate bidentate ligands capable of coordinating transition metals (e.g., Ru2+, Fe2+, Ni2+) to form highly ordered, folded secondary structures in synthetic peptides[3].

Pharmaceutical Intermediates (TNF- Inhibitors)

In drug discovery, the scaffold is frequently utilized to synthesize amine derivatives that act as Tumor Necrosis Factor-alpha (TNF-

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies for utilizing this precursor in advanced synthesis.

Protocol 1: Palladium-Catalyzed Stille Coupling for Bipyridine Synthesis

This protocol describes the synthesis of a 5-carboxyl-2,2'-bipyridine derivative, a critical step in metallopeptide ligand generation[2][3].

Rationale: The Stille coupling is chosen over Suzuki here due to the high stability of organotin reagents and their compatibility with the ester functionality, preventing unwanted saponification that might occur under the basic conditions required for Suzuki couplings.

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix: In a flame-dried Schlenk flask under a strict Argon atmosphere, dissolve Ethyl 2-chloro-5-ethylnicotinate (4.0 g, 21.6 mmol) and 5-methyl-2-trimethyltinpyridine (5.79 g, 22.6 mmol) in 96 mL of anhydrous, degassed toluene. Note: Strict exclusion of oxygen is required to prevent the oxidation of the Pd(0) catalyst.

-

Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (

) (2.9 g, 2.51 mmol, ~11 mol%) to the solution. -

Thermal Activation: Attach a reflux condenser and heat the mixture to 110 °C (reflux) for 72 hours. The solution will transition to a dark/black oil as the catalytic cycle progresses and palladium black precipitates.

-

Workup and Extraction: Allow the reaction to cool to room temperature. Remove the toluene in vacuo. Resuspend the resulting black crude oil in dichloromethane (DCM).

-

Filtration: Filter the DCM suspension through a tightly packed silica gel-celite pad to remove precipitated palladium black and organotin byproducts.

-

Purification: Concentrate the filtrate and purify via column chromatography using Alumina (Al2O3, Activity II-III) with DCM as the eluent.

-

Isolation: Evaporate the collected fractions to yield the bipyridine product as a pale yellow solid (Expected yield: ~78%).

Standardized workflow for the Stille coupling of Ethyl 2-chloro-5-ethylnicotinate.

Protocol 2: SNAr Amination for Pharmacophore Generation

This workflow is utilized to generate intermediates for TNF-

Rationale: The electron-deficient nature of the pyridine ring allows for catalyst-free SNAr. A polar aprotic solvent is used to stabilize the Meisenheimer complex intermediate.

Step-by-Step Methodology:

-

Reagent Mixing: Dissolve Ethyl 2-chloro-5-ethylnicotinate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2 equiv) and a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), to act as an acid scavenger for the generated HCl.

-

Heating: Heat the reaction mixture to 80–100 °C for 12–24 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

-

Quenching: Cool the mixture to room temperature and quench by pouring over crushed ice/water.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF/DMSO, dry over anhydrous

, and concentrate under reduced pressure. -

Downstream Processing: The resulting 2-amino-5-ethylnicotinate derivative can be directly subjected to basic hydrolysis (LiOH, THF/H2O) to yield the free carboxylic acid for subsequent amide coupling.

References

Sources

2-Chloro-5-ethyl-nicotinic acid chemical properties

Part 1: Executive Summary & Chemical Identity

2-Chloro-5-ethyl-nicotinic acid (and its corresponding ethyl ester) represents a strategic scaffold in medicinal chemistry. Unlike the ubiquitous unsubstituted 2-chloronicotinic acid, the C5-ethyl group introduces a critical lipophilic handle (

This guide focuses on the acid form (active synthetic intermediate) while referencing the ethyl ester (primary commercial precursor).

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | 2-Chloro-5-ethylnicotinic Acid | Ethyl 2-chloro-5-ethylnicotinate |

| CAS Number | Not Widely Listed (Acid form) | 152362-03-3 (Ester form) |

| Molecular Formula | ||

| Molecular Weight | 185.61 g/mol | 213.66 g/mol |

| Appearance | Off-white to pale yellow solid | Pale yellow oil to semi-solid |

| Predicted pKa | ~2.5 (Carboxylic acid) | N/A |

| Predicted LogP | ~1.8 - 2.1 | ~2.9 - 3.2 |

| Solubility | DMSO, MeOH, Dilute Base | DCM, EtOAc, EtOH |

Critical Note on Sourcing: The acid is frequently generated in situ or synthesized via hydrolysis of the commercially available ethyl ester (CAS 152362-03-3). Researchers should procure the ester for maximum stability and hydrolyze as needed.

Part 2: Synthetic Access & Methodology

Preparation from Ethyl Ester (Recommended Route)

The most reliable route to high-purity acid is the base-promoted hydrolysis of the ethyl ester. This avoids the harsh conditions required for direct ring chlorination.

Protocol:

-

Dissolution: Dissolve Ethyl 2-chloro-5-ethylnicotinate (1.0 equiv) in THF/MeOH (1:1 v/v).

-

Hydrolysis: Add aqueous LiOH or NaOH (2.5 equiv, 2M solution) dropwise at 0°C.

-

Reaction: Warm to ambient temperature and stir for 2–4 hours. Monitor by TLC (disappearance of the non-polar ester spot).

-

Workup:

-

Concentrate to remove organics.

-

Acidify aqueous residue to pH ~2–3 with 1M HCl.

-

Precipitate forms; filter and wash with cold water.

-

Yield: Typically >90%.

-

Retrosynthetic Logic & Pathway

The following diagram illustrates the synthetic flow from the commercial ester to the active acid and its subsequent divergence into key drug discovery pathways.

Figure 1: Synthetic workflow converting the commercial ester precursor into the reactive acid scaffold and downstream libraries.

Part 3: Reactivity Profile & Functionalization

The 2-chloro-3-carboxylic acid motif is a "privileged structure" because it offers orthogonal reactivity. The electron-deficient pyridine ring activates the C2-chlorine for nucleophilic attack, while the C3-carboxyl group allows for standard acyl modifications.

A. The C2-Chlorine: Nucleophilic Aromatic Substitution ( )

The C2 position is highly activated due to the adjacent ring nitrogen and the electron-withdrawing carboxyl group at C3.

-

Reaction:

with amines, thiols, or alkoxides. -

Conditions:

-

Strategic Value: Rapid generation of 2-amino-nicotinic acid libraries (common in kinase inhibitors).

B. Palladium-Catalyzed Couplings

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water.[3]

-

-

Sonogashira: Coupling with terminal alkynes to form fused ring systems (e.g., furopyridines or pyrrolopyridines).

C. The C5-Ethyl Group: Stability & Modification

-

Stability: The ethyl group is generally robust under standard coupling and hydrolysis conditions.

-

Metabolic Liability: In late-stage drug design, the benzylic position of the ethyl group (CH2) is a potential site for cytochrome P450 oxidation (hydroxylation).

-

Bioisostere: If metabolic stability is an issue, the ethyl group is often replaced by

or cyclopropyl in SAR studies.

Reactivity Map

Figure 2: Orthogonal reactivity profile of the scaffold. The C2 and C3 positions allow for divergent library synthesis.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for the 5-ethyl derivative is limited, it shares hazard profiles with 2-chloronicotinic acid (CAS 2942-59-8).

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle the solid acid in a fume hood to avoid dust inhalation.

-

Storage: Store cool and dry. The ester is stable at room temperature; the acid should be kept away from strong oxidizers.

-

Part 5: References

-

Sigma-Aldrich. Ethyl 2-chloro-5-ethylnicotinate Product Sheet (CAS 152362-03-3). Retrieved from .

-

ChemicalBook. Ethyl 2-chloronicotinate Synthesis & Properties. (General mechanistic grounding for 2-chloronicotinic esters). Retrieved from .

-

PubChem. 2-Chloro-5-methylnicotinic acid (Analogue Reference). (Used for physicochemical property extrapolation). CID 12387730. Retrieved from .[4]

-

Zhao, B. et al. Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate (2019). (Mechanistic validation of hydrolysis and SNAr pathways). Retrieved from .

Sources

Technical Monograph: 2-Chloro-5-ethylpyridine-3-carboxylic acid

[1]

Chemical Identity & Nomenclature

This compound represents a critical subclass of 2-halonicotinic acids , distinguished by the lipophilic ethyl group at the C5 position. It serves as a bifunctional building block: the C2-chlorine atom is a "soft" electrophile for

| Property | Data |

| IUPAC Name | 2-Chloro-5-ethylpyridine-3-carboxylic acid |

| Common Synonyms | 2-Chloro-5-ethylnicotinic acid; 5-Ethyl-2-chloronicotinic acid |

| CAS Registry (Acid) | Not widely indexed in public databases; often cited via ester derivatives.[1] |

| CAS Registry (Ethyl Ester) | 152362-03-3 (Ethyl 2-chloro-5-ethylnicotinate) |

| Molecular Formula | |

| Molecular Weight | 185.61 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| pKa (Calculated) | ~2.8 (Carboxylic acid), ~-1.5 (Pyridine nitrogen) |

Synthesis & Production Logic

The synthesis of 2-chloro-5-ethylnicotinic acid typically avoids direct chlorination of 5-ethylnicotinic acid due to poor regioselectivity. Instead, it relies on the "Pyridone-to-Chloride" strategy, converting a 2-hydroxy/2-oxo intermediate into the chloro-derivative using phosphoryl chloride (

Retrosynthetic Analysis

-

Target: 2-Chloro-5-ethylnicotinic acid.

-

Precursor: 5-Ethyl-2-hydroxynicotinic acid (or its tautomer, 5-ethyl-2-pyridone-3-carboxylic acid).

-

Core Formation: Cyclization of an acyclic C3-fragment (e.g., 2-ethylacrolein or equivalent) with a C3-nitrogen source (e.g., cyanoacetamide).

Industrial Synthesis Pathway

The most robust route involves the Guareschi-Thorpe Condensation followed by hydrolysis and chlorination.

Figure 1: Synthetic pathway from acyclic precursors to the target 2-chloro-nicotinic scaffold.

Critical Mechanistic Insight: The POCl3 Chlorination

The conversion of the 2-hydroxy intermediate to the 2-chloro product is not a simple substitution.

-

Activation: The pyridone oxygen attacks

, forming a dichlorophosphoryl intermediate ( -

Aromatization: Chloride ion (

) attacks the C2 position. This restores the aromatic pyridine ring (driving force), expelling the phosphate leaving group. -

Selectivity: The C3-carboxylic acid may form an acid chloride transiently but is usually quenched back to the acid or esterified in situ if alcohols are present.

Reactivity Profile & Applications

The "2-chloro-5-ethyl" motif is a privileged scaffold in drug discovery, particularly for Kinase Inhibitors and Sulfonylurea Herbicides .

The "Sweet Spot"

The chlorine at C2 is highly activated towards Nucleophilic Aromatic Substitution (

-

Inductive Effect (-I): The adjacent Nitrogen (N1) is electronegative.

-

Resonance Effect (-M): The C3-Carboxyl group withdraws electron density, stabilizing the Meisenheimer complex intermediate.

-

Sterics: The C5-ethyl group is distal enough to not sterically hinder the C2 attack, unlike a C3- or C6-substituent.

Functionalization Logic

-

Reaction with Amines: Yields 2-amino-5-ethylnicotinic acids (precursors to bicyclic systems like pyrido[2,3-d]pyrimidines).

-

Reaction with Hydrazines: Yields pyrazolopyridines.

-

Suzuki-Miyaura Coupling: The C2-Cl bond can participate in Pd-catalyzed cross-couplings to install aryl or heteroaryl groups.

Figure 2: Divergent synthesis capabilities of the 2-chloro-5-ethylnicotinic acid scaffold.[2]

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-chloro-5-ethylnicotinate (from Acid)

This protocol assumes the starting material is the crude acid or the hydroxy-precursor.

Reagents:

-

2-Hydroxy-5-ethylnicotinic acid (1.0 equiv)

-

Phosphoryl chloride (

) (5.0 equiv) -

Ethanol (excess)[3]

Procedure:

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 2-hydroxy-5-ethylnicotinic acid (e.g., 10 g) in neat

(30 mL). -

Reflux: Heat the mixture to 100–110°C for 4 hours. The suspension should clear as the reaction proceeds.

-

Workup (Quench): Cool the mixture to room temperature. Caution: POCl3 is violently reactive with water. Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

Esterification (In-situ): If the ester is desired immediately, the crude acid chloride/acid mixture can be extracted into DCM, concentrated, and refluxed in Ethanol with catalytic

. -

Isolation: Neutralize with

, extract with Ethyl Acetate, dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Displacement with Primary Amine

Objective: To synthesize 2-(alkylamino)-5-ethylnicotinic acid.

-

Dissolve Ethyl 2-chloro-5-ethylnicotinate (1.0 mmol) in DMF (3 mL).

-

Add the primary amine (1.2 mmol) and

(2.0 mmol). -

Heat to 80°C for 6 hours. Monitor by TLC or LCMS.

-

Pour into water, extract with EtOAc.

-

Saponify the ester (LiOH/THF/Water) if the free acid is required.

Safety & Handling (MSDS Highlights)

-

Hazards: The compound is an Irritant (Skin/Eye/Respiratory) . The acid chloride intermediate is Corrosive .

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

-

Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (if acid chloride).

-

Disposal: Dispose of contents/container to an approved waste disposal plant. Halogenated organic waste.

References

-

ChemicalBook. (2024). Ethyl 2-chloronicotinate (CAS 1452-94-4) and Derivatives.[6]Link

-

GuideChem. (2024). 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester (CAS 152362-03-3).[7]Link

-

Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. (Analogous synthesis methodology). Link

-

Atlantis Press. (2017).[8][9] Synthesis of 2-Chloronicotinic Acid Derivatives. (General

conditions). Link -

PubChem. (2024).[5] 2-Chloro-5-methylnicotinic acid (Analogous Structure Data).[4]Link

Sources

- 1. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents [patents.google.com]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. orgsyn.org [orgsyn.org]

- 4. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 847163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Pyridinecarboxylic acid, 2-chloro-, ethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

The 5-Alkyl-2-Chloronicotinic Acid Scaffold: A Technical Guide to Synthesis, Functionalization, and Therapeutic Application

Executive Summary

The 5-alkyl-2-chloronicotinic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a linchpin for constructing fused heterocycles (e.g., pyridopyrimidines, 1,8-naphthyridines) and bi-aryl systems. Its value lies in its orthogonal reactivity: the C2-chlorine acts as a highly reactive electrophile for

This guide provides a rigorous technical breakdown of this scaffold, moving from scalable synthesis to advanced functionalization, designed for application scientists requiring reproducible, high-fidelity protocols.

Part 1: Structural Pharmacology & SAR Logic

The utility of the 5-alkyl-2-chloronicotinic acid scaffold is dictated by its electronic environment, which allows for sequential, regioselective functionalization.

| Position | Functional Group | Electronic Role | Drug Discovery Utility |

| C2 | Chlorine (Cl) | Warhead (Electrophile): Activated by the adjacent ring nitrogen (inductive withdrawal) and the C3-electron withdrawing group (EWG). | Site for |

| C3 | Carboxylic Acid (COOH) | Anchor (Nucleophile/Electrophile): Electron-withdrawing group that activates C2. | Precursor for amides, esters, or cyclization to form fused ring systems (e.g., quinolones). |

| C5 | Alkyl Group (R) | Modulator (Lipophilic): Weakly electron-donating. | Tunes solubility and hydrophobic collapse with protein pockets. Blocks metabolic oxidation at the vulnerable C5 position. |

| N1 | Pyridine Nitrogen | Activator: Electron sink. | Lowers the LUMO energy at C2, facilitating nucleophilic attack. |

The "Push-Pull" Activation Mechanism

The reactivity at C2 is not merely due to the halogen. The C3-carboxylic acid (or ester) exerts a strong

Part 2: Robust Synthesis Strategies

While various routes exist, the Oxidative Chlorination of 3,5-Lutidine Derivatives is the most scalable industrial route for 5-methyl/alkyl variants, offering higher atom economy than Vilsmeier-Haack cyclizations.

Pathway: The N-Oxide Rearrangement Route

This route avoids the use of unstable acyclic precursors.

Caption: Scalable synthesis of 5-methyl-2-chloronicotinic acid via N-oxide activation and POCl3 rearrangement.

Critical Process Parameters (CPPs)

-

Oxidation Selectivity: When oxidizing 3,5-lutidine, controlling temperature (

) is vital to prevent over-oxidation to the dicarboxylic acid (dinicotinic acid). -

Chlorination Regiochemistry: The reaction of the N-oxide with

can yield both 2-Cl and 6-Cl isomers. However, the presence of the C3-COOH directs chlorination preferentially to the C2 position due to steric shielding of C6 and electronic directing effects.

Part 3: Functionalization & Experimental Protocols

This section details self-validating protocols for transforming the scaffold.

Protocol A: Regioselective Displacement (C2 Functionalization)

Objective: Introduction of an amine at C2 without affecting the carboxylic acid. Mechanism: Addition-Elimination via a Meisenheimer complex.

Materials:

-

5-Methyl-2-chloronicotinic acid (1.0 eq)

-

Primary/Secondary Amine (1.2 eq)

-

Base:

(2.5 eq) or DIPEA (for solubility) -

Solvent: DMF or NMP (polar aprotic is essential)

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-methyl-2-chloronicotinic acid in DMF (0.5 M concentration). Note: The acid will deprotonate first; this carboxylate anion actually deactivates the ring slightly, requiring heat.

-

Addition: Add

followed by the amine. -

Reaction: Heat to

for 4-12 hours.-

Self-Validation Check: Monitor via HPLC/UPLC. The starting material (Ret. Time X) should disappear. The product will be more polar (if using a polar amine) or less polar (if using a lipophilic amine).

-

Visual Check: Reaction often turns from pale yellow to deep orange/red due to the formation of the intermediate complex.

-

-

Workup: Pour into ice water. Acidify to pH 3-4 with 1N HCl. The product usually precipitates as the free acid. Filter and dry.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (C2 Carbon-Carbon Bond Formation)

Objective: Installing an aryl/heteroaryl group at C2.

Materials:

-

5-Methyl-2-chloronicotinic acid (1.0 eq)

-

Boronic Acid/Pinacol Ester (1.2 eq)

-

Catalyst:

(5 mol%) - Chosen for resistance to poisoning by the free acid. -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Degassing: Sparge the solvent mixture with Argon for 15 minutes. Crucial: Oxygen destroys the active Pd(0) species.

-

Assembly: Add scaffold, boronic acid, base, and catalyst to the reaction vessel under Argon.

-

Reaction: Heat to

for 2-6 hours. -

Self-Validation:

-

TLC/LCMS: Look for the loss of the distinctive Chlorine isotope pattern (3:1 ratio of M and M+2) in the mass spectrum. The product will show only the parent ion mass.

-

-

Purification: The free acid product may be difficult to purify on silica. Recommendation: Convert to methyl ester (TMS-Diazomethane or MeOH/H2SO4) prior to column chromatography for easier isolation.

Part 4: Therapeutic Applications & Case Studies

Case Study 1: HIV Integrase Inhibitors (The Elvitegravir Logic)

In the development of HIV integrase inhibitors, the 2-chloronicotinic acid scaffold serves as the core for 4-quinolone-3-carboxylic acid derivatives.

-

Mechanism: The C2-Cl is displaced by a beta-keto ester enolate. Subsequent cyclization onto the C3-COOH (activated as an acid chloride) closes the ring to form the quinolone core required for metal chelation in the integrase active site.

-

Role of 5-Alkyl: A 5-alkyl or 5-halo group in this position fills a hydrophobic pocket in the viral enzyme, significantly boosting potency (

) compared to the unsubstituted analog.

Case Study 2: Imidazolinone Herbicides (Agrochemicals)

While not human pharma, the development of herbicides like Imazapyr utilizes this scaffold. The C3-COOH is coupled to an amino-amide, and the C2 position is cyclized to form the imidazolinone ring. The 5-alkyl group is critical for plant selectivity and soil half-life.

Divergent Synthesis Workflow

Caption: Divergent synthetic pathways from the core scaffold to major therapeutic classes.

Part 5: References

-

Synthesis of 5-Methylnicotinic Acid via Oxidation:

-

Source: Patent CN102584695B.[2] "Preparing method of 5-methylnicotinic acid."

-

Relevance: Establishes the industrial protocol for the precursor oxidation using KMnO4.

-

Link:

-

-

2-Chloronicotinic Acid as a Versatile Building Block:

-

SNAr Reactivity Models for Heterocycles:

-

Source: ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution."

-

Relevance: Provides the mechanistic grounding for the high reactivity of the C2-Cl position in pyridine systems.

-

Link:

-

-

Suzuki-Miyaura Coupling on Chloropyridines:

-

Source:Journal of Organic Chemistry. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics."

-

Relevance: Validates the use of Pd-catalysis for C2-selective coupling in the presence of other halogens.

-

Link:

-

-

Synthesis of 2-Chloronicotinonitrile (Precursor Route):

Sources

- 1. library.wrds.uwyo.edu [library.wrds.uwyo.edu]

- 2. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Solubility Profiling and Solvent Selection for 2-Chloro-5-ethyl-nicotinic Acid

This guide provides an in-depth technical analysis of the solubility profile of 2-Chloro-5-ethyl-nicotinic acid , a critical pyridine-based intermediate used in the synthesis of kinase inhibitors and other pharmaceutical agents.

The content is structured to support process chemists and researchers in optimizing reaction solvents, purification workflows, and crystallization parameters.

Executive Summary & Chemical Identity

2-Chloro-5-ethyl-nicotinic acid (2-Chloro-5-ethylpyridine-3-carboxylic acid) is a functionalized pyridine derivative characterized by an amphiphilic nature. Its solubility is governed by the competition between the polar, ionizable carboxylic acid moiety at position C3 and the lipophilic chloro- and ethyl- substituents at C2 and C5, respectively.

-

Chemical Structure: Pyridine core substituted with -Cl (C2), -COOH (C3), and -CH₂CH₃ (C5).

-

CAS Number (Analog Reference): While the specific CAS for the free acid is often referenced in patent literature alongside its esters (e.g., Ethyl ester CAS: 152362-03-3 ), its physicochemical behavior is closely modeled by its methyl analog, 2-Chloro-5-methylnicotinic acid (CAS: 66909-30-6) .

-

Molecular Weight: ~185.61 g/mol .

-

pKa (Estimated): ~3.0 – 3.5 (Carboxylic acid proton).

Physicochemical Solubility Profile

The solubility of 2-Chloro-5-ethyl-nicotinic acid is highly pH-dependent and solvent-class specific. The following data synthesizes empirical trends from homologous pyridine carboxylic acids.

Solubility Data Matrix

| Solvent Class | Solvent | Solubility Rating | Process Application |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Reaction medium for nucleophilic substitutions (SnAr). |

| Polar Protic | Methanol, Ethanol | High (Warm) ; Moderate (Cold) | Recrystallization; Ester hydrolysis medium. |

| Chlorinated | DCM, Chloroform | Moderate to High | Extraction from acidic aqueous phases. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Standard extraction solvent; Crystallization anti-solvent. |

| Ethers | THF, 2-MeTHF | High | Reaction solvent; Grignard/Lithiation compatibility. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low / Insoluble | Anti-solvent for precipitation; Washing impurities. |

| Aqueous (Acidic) | Water (pH < 2) | Insoluble (<1 mg/mL) | Precipitation medium (Workup). |

| Aqueous (Basic) | Water (pH > 8) | High (as Carboxylate Salt) | Impurity purging (washing neutrals into organics). |

Mechanistic Insight

-

The "Solubility Switch": The carboxylic acid group acts as a solubility toggle. In basic aqueous media (NaOH, Na₂CO₃), the molecule deprotonates to form the water-soluble carboxylate anion. Upon acidification (HCl, H₂SO₄), it protonates to the neutral, lipophilic free acid, precipitating out of water or partitioning into organic solvents like DCM or Ethyl Acetate.

-

Lipophilic Shift: Compared to unsubstituted 2-chloronicotinic acid, the 5-ethyl group increases lipophilicity (LogP increase ~0.5–1.0), making the molecule more soluble in non-polar solvents (DCM, Toluene) and less soluble in pure water.

Experimental Protocols

Protocol A: Self-Validating pH-Swing Purification

This protocol utilizes the solubility differential between the ionized salt and the neutral acid to purify the compound without chromatography. It is "self-validating" because the successful precipitation of the solid at the final step confirms the chemical identity (pKa response) and purity.

Reagents: 1M NaOH, 1M HCl, Ethyl Acetate (EtOAc), MTBE.

-

Dissolution: Suspend the crude solid in 1M NaOH (5-10 volumes). Stir until fully dissolved (pH > 10).

-

Validation: If solids remain, they are likely non-acidic impurities. Filter them off.

-

-

Organic Wash: Extract the aqueous alkaline solution with MTBE or EtOAc (2 x 3 volumes).

-

Purpose: Removes non-acidic organic impurities (unreacted starting materials, decarboxylated byproducts) which stay in the organic layer.

-

Discard the organic layer.

-

-

Acidification: Cool the aqueous phase to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~2.0.

-

Observation: A thick white/off-white precipitate should form immediately.

-

-

Isolation: Stir the slurry for 30 minutes to ripen the crystals. Filter via vacuum filtration.

-

Wash: Wash the cake with cold water (removes inorganic salts) followed by cold heptane (removes residual water/organics).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Gravimetric Solubility Determination

Use this method to determine exact solubility limits for process scale-up.

-

Preparation: Place 100 mg of 2-Chloro-5-ethyl-nicotinic acid into a clear HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 1 minute after each addition.

-

Endpoint: Record the volume required for complete dissolution (clear solution).

-

Calculation: Solubility (mg/mL) = 100 mg / Volume Added (mL).

-

-

Temperature Stress: If insoluble at 1 mL ( < 100 mg/mL), heat to 50°C to check for temperature-dependent solubility (potential for recrystallization).

Process Logic & Visualization

Purification Logic Tree

The following diagram illustrates the decision-making process for purifying 2-Chloro-5-ethyl-nicotinic acid based on its solubility properties.

Caption: Logic flow for the pH-swing purification of 2-Chloro-5-ethyl-nicotinic acid, leveraging its amphiphilic and acidic properties.

Solvent Selection Workflow

This diagram guides the selection of solvents for reaction versus crystallization.

Caption: Solvent selection strategy distinguishing between reaction media (high solubility) and crystallization systems (temperature-dependent solubility).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12387730, 2-Chloro-5-methylnicotinic acid. (Used as primary analog for physicochemical properties). Retrieved from [Link]

-

PrepChem. The preparation of 2-chloro-5-methylnicotinic acid. (Protocol for hydrolysis and acidification workup). Retrieved from [Link]

Sourcing and Validating 2-Chloro-5-ethyl-nicotinic Acid: A Technical Guide for Preclinical Drug Development

Executive Summary

2-Chloro-5-ethyl-nicotinic acid (and its commercially ubiquitous ethyl ester derivative, CAS 152362-03-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry [1]. The unique substitution pattern of this pyridine core provides orthogonal reactivity handles, making it an ideal starting material for synthesizing kinase inhibitors, COX inhibitors, and novel agrochemicals. This whitepaper provides an in-depth analysis of its structural significance, commercial sourcing strategies, and self-validating experimental protocols for downstream library synthesis.

Structural Significance and Reactivity (SAR)

The synthetic utility of 2-chloro-5-ethyl-nicotinic acid is dictated by its precise electronic and steric properties. As an Application Scientist designing a screening library, understanding the causality behind its reactivity is paramount:

-

C2-Chloro Position (Electrophilic Hub): The electron-withdrawing nature of the pyridine nitrogen, synergistically enhanced by the C3-carboxylate, highly activates the C2 position toward Nucleophilic Aromatic Substitution (SNAr) [2]. This allows for rapid functionalization with primary and secondary amines, often bypassing the need for transition-metal catalysis.

-

C3-Carboxylic Acid/Ester (Amide Coupling): The carboxylate serves as a classical handle for amide bond formation. Commercial suppliers frequently provide this building block as an ethyl ester to improve shelf stability and organic solubility, requiring a simple basic hydrolysis step prior to HATU-mediated coupling.

-

C5-Ethyl Group (Lipophilic Anchor): The ethyl substituent provides a critical Van der Waals interaction point, often utilized to occupy lipophilic sub-pockets in target protein binding sites (e.g., hydrophobic hinge-binding regions in kinases).

Figure 1: Divergent synthetic pathways of 2-chloro-5-ethyl-nicotinic acid.

Commercial Supply Landscape

When sourcing this building block, researchers must evaluate vendors based on synthetic scale, purity, and the absence of regioisomeric impurities. While the free acid can be custom-synthesized, the ethyl ester (CAS 152362-03-3) is the most readily available commercial form [3].

Below is a comparative summary of representative commercial suppliers based on recent chemical registry data [4]:

Table 1: Representative Commercial Suppliers of CAS 152362-03-3

| Supplier Network / Vendor | Typical Purity | Available Pack Sizes | Primary Utility |

| Alchem Pharmtech | 98.0% | 1g, 5g, 25g, 100g | MedChem Library Synthesis |

| ChemSrc Listed Vendors | 97.0% | 100mg, 250mg, 1g | Early-stage Hit Triage |

| ChemicalBook Network | 97% - 99% | Milligram to Bulk (kg) | Scale-up & Process Chemistry |

| AmayBio | >98.0% | 100mg | Analytical Standards |

Quality Control (QC) & Analytical Validation Protocols

Trusting a Certificate of Analysis (CoA) blindly is a critical error in parallel library synthesis. Impurities such as 2-hydroxy-5-ethyl-nicotinic acid (a hydrolysis byproduct) or des-ethyl regioisomers can poison downstream palladium-catalyzed cross-couplings or lead to complex mixtures during SNAr. Every batch must pass a self-validating QC system.

Protocol 1: LC-MS and qNMR Batch Validation

-

Step 1 (Sample Prep): Dissolve 1.0 mg of the commercial batch in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

-

Step 2 (LC-MS Analysis): Run a 5-minute gradient (5% to 95% MeCN) on a C18 column. Causality: The acidic mobile phase prevents peak tailing of the basic pyridine nitrogen, ensuring accurate integration. Monitor at 254 nm (UV) and in positive ESI mode. The expected

for the ethyl ester is 214.06 m/z. -

Step 3 (Self-Validating qNMR): Dissolve 15 mg of the compound and exactly 5.0 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) in

. Causality: Quantitative NMR (qNMR) is essential to detect NMR-silent inorganic salts or residual solvents (like EtOAc) that LC-MS misses. The assay value is calculated by comparing the integration of the pyridine aromatic protons against the internal standard.

Figure 2: Multi-tier quality control workflow for validating commercial batches.

Downstream Application: Hydrolysis & Functionalization

To utilize the commercial ethyl ester for dual-functionalization, it must first be hydrolyzed to the free acid, followed by amination. The following protocol utilizes a self-validating feedback loop to ensure reaction completion.

Protocol 2: One-Pot Hydrolysis and SNAr Amination

-

Step 1 (Hydrolysis): Dissolve 1.0 eq of 2-chloro-5-ethylpyridine-3-carboxylic acid ethyl ester in THF/MeOH/

(2:1:1). Add 2.0 eq of -

Step 2 (Workup & Validation): Acidify the mixture to pH 3 using 1M HCl to precipitate the free 2-chloro-5-ethyl-nicotinic acid. Extract with EtOAc, dry over

, and concentrate. Self-Validation: Run a rapid LC-MS to confirm the complete disappearance of the 214.06 m/z peak and the appearance of the 186.03 m/z peak (free acid). -

Step 3 (SNAr Setup): In a microwave vial, combine the free acid (1.0 eq), a primary amine (1.5 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in N-Methyl-2-pyrrolidone (NMP). Causality: NMP provides the high boiling point and polarity required to stabilize the highly polar Meisenheimer complex intermediate during the SNAr transition state [5].

-

Step 4 (Execution): Heat under microwave irradiation at 120°C for 30 minutes. Purify the resulting 2-amino-5-ethyl-nicotinic acid derivative via reverse-phase preparative HPLC.

References

-

BMC Chemistry (Springer Nature) - Catalyst and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as Potential COX Inhibitors. Available at:[Link]

-

ChemSrc - Supplier Database for CAS 152362-03-3. Available at:[Link]

-

ChemRxiv - Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids (Mechanistic Insights into SNAr). Available at: [Link]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-5-ethyl-nicotinic Acid via Ester Hydrolysis

Abstract: This document provides a detailed, robust, and validated protocol for the synthesis of 2-Chloro-5-ethyl-nicotinic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol centers on the base-catalyzed hydrolysis (saponification) of its corresponding ethyl ester, Ethyl 2-chloro-5-ethylnicotinate. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer expert insights into the rationale behind critical process parameters. This guide is intended for researchers, chemists, and process development professionals requiring a reliable method for producing high-purity 2-Chloro-5-ethyl-nicotinic acid.

Introduction and Scientific Background

2-Chloro-5-ethyl-nicotinic acid belongs to the substituted pyridine carboxylic acid family. These scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and presence in numerous biologically active molecules. The conversion of a stable ethyl ester to the corresponding carboxylic acid is a fundamental transformation in organic synthesis. The method detailed herein is a classic saponification reaction, which offers high yields and a straightforward purification process.

The overall transformation involves the reaction of Ethyl 2-chloro-5-ethylnicotinate with a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH), in a suitable solvent system, followed by an acidic workup to yield the final product.

Caption: High-level workflow for the synthesis of 2-Chloro-5-ethyl-nicotinic acid.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

The saponification of an ester is a well-established, two-stage process. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from NaOH) on the electrophilic carbonyl carbon of the ethyl ester. This forms a high-energy, tetrahedral intermediate.

-

Leaving Group Departure: This intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the ethoxide ion (⁻OEt), which is a good leaving group. This step yields the carboxylic acid.

-

Acid-Base Reaction: In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion (or another hydroxide ion). This is an irreversible acid-base reaction that drives the equilibrium towards the products, forming the sodium salt of the carboxylic acid (sodium 2-chloro-5-ethyl-nicotinate) and ethanol.

-

Protonation: The final step occurs during the workup. The addition of a strong acid (e.g., HCl) protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is typically insoluble in the acidic aqueous medium and precipitates out of the solution.

Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).

Detailed Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Ethyl 2-chloro-5-ethylnicotinate | ≥97% Purity | Sigma-Aldrich | Starting material.[3] |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | MilliporeSigma | Base for hydrolysis. |

| Ethanol (EtOH) | 200 Proof, Anhydrous | Fisher Scientific | Reaction solvent. |

| Hydrochloric Acid (HCl) | Concentrated, 37% | TCI Chemicals | For acidic workup. |

| Deionized Water (H₂O) | Type II or better | - | Used for solutions and washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | For drying organic extracts, if needed. |